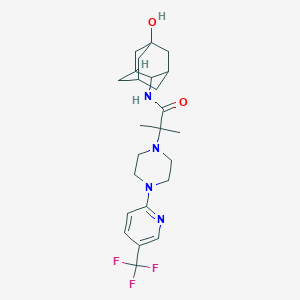
HSD Inhibitor 23
Cat. No. B3057972
Key on ui cas rn:
868604-75-5
M. Wt: 466.5 g/mol
InChI Key: QTLNSFMROWVHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372841B2
Procedure details


A solution of 2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid (159 mg, 0.5 mmoles) from Example 14C in DCM (5 mL) and DIPEA (0.5 mL) was treated with hydroxybenzotriazole hydrate (HOBt) (84 mg, 0.6 mmoles), 5-hydroxy-2-adamantamine (100 mg, 0.6 mmoles) from Example 13A and 15 minutes later with (3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCI) (115 mg, 0.6 mmoles). The mixture was stirred overnight at room temperature after which the DCM was removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic extracts washed with saturated sodium bicarbonate, water, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure and the crude product purified (silica gel, 10-40% acetone in hexane) to provide the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.41 (s, 1H), 7.67 (m, 2H), 6.66 (d, J=9.1 Hz, 1H), 4.0 (d, J=7.8 Hz, 1H), 3.66 (m, 4H), 2.64 (m, 4H), 2.23-2.1 (m, 3H), 1.9-1.63 (m, 10H), 1.25 (s, 6H); MS (APCI+) m/z 467 (M+H)+.
Name
2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid
Quantity
159 mg
Type
reactant
Reaction Step One

Name
hydroxybenzotriazole hydrate
Quantity
84 mg
Type
reactant
Reaction Step Two

[Compound]
Name
5-hydroxy-2-adamantamine
Quantity
100 mg
Type
reactant
Reaction Step Two

Quantity
115 mg
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][N:14]=2)[CH2:9][CH2:8]1)([CH3:6])[C:3](O)=[O:4].O.[OH:24][C:25]1[C:33]2N=NN[C:29]=2[CH:28]=[CH:27][CH:26]=1.Cl.CN(C)[CH2:37][CH2:38][CH2:39][N:40]=C=NCC.[CH2:46](Cl)Cl>CCN(C(C)C)C(C)C>[CH3:6][C:2]([N:7]1[CH2:8][CH2:9][N:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][N:14]=2)[CH2:11][CH2:12]1)([C:3]([NH:40][CH:39]1[CH:27]2[CH2:26][C:25]3([OH:24])[CH2:37][CH:38]1[CH2:46][CH:29]([CH2:33]3)[CH2:28]2)=[O:4])[CH3:1] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid
|
|
Quantity
|
159 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)(C)N1CCN(CC1)C1=NC=C(C=C1)C(F)(F)F
|
Step Two
|
Name
|
hydroxybenzotriazole hydrate
|
|
Quantity
|
84 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.OC1=CC=CC=2NN=NC21
|
[Compound]
|
Name
|
5-hydroxy-2-adamantamine
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
115 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between water and ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts washed with saturated sodium bicarbonate, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product purified (silica gel, 10-40% acetone in hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

